molecular formula C7H11Cl2FN2 B2907667 2-Aminomethyl-3-fluoro-4-methylpyridine Dihydrochloride CAS No. 312905-00-3

2-Aminomethyl-3-fluoro-4-methylpyridine Dihydrochloride

Cat. No.: B2907667
CAS No.: 312905-00-3
M. Wt: 213.08
InChI Key: BHCWTPNZBVTHGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of AFMPD involves several steps, including fluorination, alkylation, and cyclization. Starting from commercially available precursors, the process typically begins with the introduction of the fluorine atom at the desired position on the pyridine ring. Subsequent alkylation and cyclization steps yield the final product. Detailed synthetic routes can be found in relevant literature .

Scientific Research Applications

Efficient Pyridinylmethyl Functionalization

  • This research discusses the functionalization of 2-Fluoro-4-methylpyridine, which is related to the compound . The process includes chlorination, hydrolysis, and methanesulfonylation, leading to the synthesis of a cognition enhancer drug candidate (Pesti et al., 2000).

Synthesis of Related Compounds

  • Another study details the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, a compound structurally similar to 2-Aminomethyl-3-fluoro-4-methylpyridine Dihydrochloride (Qunfeng et al., 2012).

Antibacterial Activity

  • A study on pyridonecarboxylic acids, which include derivatives of fluoro-methylpyridine, shows significant antibacterial activity, indicating potential medical applications (Egawa et al., 1984).

Photochemical Applications

  • Research on the photochemical dimerization of various 2-aminopyridines and 2-pyridones, which are structurally related to the compound of interest, suggests potential applications in photochemical processes (Taylor & Kan, 1963).

Synthesis of Herbicidal Compounds

  • A study on the synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which are related to this compound, explores their herbicidal activities, indicating agricultural applications (Liu et al., 2005).

Antimicrobial and DNA Interaction Studies

  • Silver(I) complexes with 2-amino-3-methylpyridine, a compound similar to the one , have shown considerable antimicrobial activity and DNA interaction properties (Abu-Youssef et al., 2010).

Safety and Hazards

  • MSDS : The Material Safety Data Sheet provides detailed safety information .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

Properties

IUPAC Name

(3-fluoro-4-methylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5-2-3-10-6(4-9)7(5)8;;/h2-3H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCWTPNZBVTHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 332 mg (2.44 mmol) of 2-cyano-3-fluoro4-methylpyridine 5-3 in 15 mL of ethanol and 0.61 mL (7.32 mmol) of conc. HCl was hydrogenated over 175 mg of 10% palladium on carbon at 55 psi for 16 h. The catalyst was removed by filtration and the solvents removed at reduced pressure to give 5-4 as a yellow solid: 1H NMR (CD3OD) δ 8.41 (d, 1H, 5.1 Hz), 7.54 (dd, 1H, 5.5, 5.5 Hz), 4.40 (s, 2H), 2.44 (s, 3H).
Quantity
332 mg
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One
Name

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